3-(Dimethylamino)-1H-benzimidazole-2-thione
Description
Properties
IUPAC Name |
3-(dimethylamino)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-11(2)12-8-6-4-3-5-7(8)10-9(12)13/h3-6H,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNOXPPRWRJZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Diamine Precursor
The diamine intermediate, 3-(dimethylamino)benzene-1,2-diamine, is typically prepared via nitration and reduction of a substituted aniline. For example, dimethylamino-substituted anilines can be nitrated at the ortho position using nitric acid in sulfuric acid, followed by catalytic hydrogenation to yield the diamine.
Cyclization with Carbon Disulfide
The diamine (0.1 mol) is refluxed with CS₂ (0.5 mol) in ethanol containing potassium hydroxide (0.01 mol) for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiolate ion on the adjacent amine, forming the benzimidazole ring. The product is isolated by neutralizing the mixture with dilute HCl, followed by recrystallization from ethanol (yield: 65–70%).
Characterization Data
-
¹H NMR (DMSO-d₆): δ 7.24–7.65 (m, 4H, Ar–H), 2.22 (s, 6H, N(CH₃)₂).
-
Elemental Analysis: Calculated for C₉H₁₀N₃S (216.3 g/mol): C 50.44%, H 4.67%, N 19.43%, S 14.82%.
Mannich Reaction for Direct Functionalization
The Mannich reaction offers a streamlined route to introduce the dimethylamino group post-cyclization. This method is advantageous for retaining the thione functionality while achieving regioselective amination.
Reaction Protocol
2,3-Dihydro-1H-benzimidazole-2-thione (1, 0.01 mol) is treated with formaldehyde (0.01 mol) and dimethylamine (0.01 mol) in ethyl acetate under reflux for 30 minutes. The mixture is concentrated, and the product precipitates upon cooling. Purification via recrystallization from ethyl acetate yields the Mannich base (54%).
Key Observations
-
The reaction proceeds via nucleophilic addition of the thione sulfur to the iminium intermediate, followed by elimination of water.
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Excess dimethylamine (1:2 molar ratio) favors bis-amination but reduces regioselectivity.
Characterization Data
Post-Cyclization Methylation
Methylation of a pre-formed benzimidazole-2-thiol provides an alternative pathway. This method is particularly useful when the dimethylamino group is introduced via alkylation.
Methylation with Dimethyl Sulfate
6-Chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol (0.1 mol) is suspended in methanol and treated with dimethyl sulfate (0.3 mol) at 60–65°C for 6 hours. The product is isolated by neutralization with sodium carbonate and recrystallized from toluene-isopropanol (yield: 70–75%).
Optimization Notes
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Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require rigorous drying to avoid hydrolysis.
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Elevated temperatures (>70°C) lead to desulfurization byproducts.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclization | 3-(Dimethylamino)-1,2-diamine | 65–70 | ≥98 | Direct, single-step |
| Mannich Reaction | Benzimidazole-2-thione | 50–54 | 95 | Regioselective functionalization |
| Post-Cyclization Methylation | Benzimidazole-2-thiol | 70–75 | 97 | Compatibility with sensitive groups |
Challenges and Mitigation Strategies
-
Regioselectivity in Mannich Reactions:
Competing bis-amination is minimized by using a 1:1:1 molar ratio of thione, formaldehyde, and dimethylamine. -
Purification of Hydrophobic Products:
Recrystallization from toluene-isopropanol (3:1) effectively removes unreacted dimethyl sulfate. -
Stability of Thione Group:
Storage under nitrogen at –20°C prevents oxidation to the disulfide .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that benzimidazole derivatives, including 3-(Dimethylamino)-1H-benzimidazole-2-thione, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzimidazole derivatives against various bacterial strains, demonstrating their potential as alternatives to conventional antibiotics. For instance, compounds similar to this compound have been noted for their activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values indicating strong antimicrobial effects .
Antiviral Properties
The compound has also been investigated for its antiviral capabilities. Research indicates that certain benzimidazole derivatives can inhibit viral replication in vitro, particularly against viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Arenaviruses. The presence of specific substituents in the benzimidazole structure enhances these antiviral activities, making them promising candidates for further development .
Antiparasitic Effects
In addition to its antibacterial and antiviral properties, this compound has shown potential as an antiparasitic agent. Studies focused on related compounds have demonstrated efficacy against parasitic infections, suggesting that this class of compounds could be valuable in treating diseases caused by parasites like Trichinella spiralis .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods. A common approach involves the reaction of benzene-1,2-diamine with carbon disulfide in the presence of a base such as potassium hydroxide. This method allows for the production of thione derivatives that can be further modified to enhance biological activity.
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Reaction with carbon disulfide | 70 | |
| Microwave-assisted synthesis | 85 | |
| Conventional heating | 60 |
Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of a series of benzimidazole derivatives, including this compound. The results showed that these compounds exhibited lower MIC values compared to standard antibiotics like ampicillin, indicating superior efficacy against specific bacterial strains .
Antiviral Testing
In another study, researchers tested various benzimidazole derivatives against viral strains in vitro. The results indicated that certain modifications to the benzimidazole structure increased potency against viruses like BVDV, showcasing the potential for developing new antiviral agents based on this scaffold .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1H-benzimidazole-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thione group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. Additionally, the dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects: The dimethylamino group at C3 in the target compound introduces electron-donating effects, enhancing nucleophilicity and hydrogen-bonding capacity compared to methyl or aryl substituents.
- Synthetic Flexibility : Alkylation and nucleophilic substitution are common strategies, but steric hindrance from bulkier groups (e.g., morpholinylmethyl) requires tailored reaction conditions .
Key Observations:
- Anticancer Potency: The dimethylamino derivative’s tertiary amine may enhance DNA binding efficiency compared to methylthio or ethoxyphenyl analogs .
- Antimicrobial Spectrum : Methyl-substituted derivatives (e.g., 1-methyl) show narrower activity against gram-positive bacteria, likely due to reduced solubility .
Physicochemical Properties
Substituents critically influence solubility, stability, and crystallinity:
Table 3: Physicochemical Properties
Key Observations:
- Solubility: The dimethylamino group improves aqueous solubility compared to ethoxymethyl or aryl-substituted derivatives.
- Thermal Stability : Higher melting points in methyl-substituted compounds correlate with stronger intermolecular interactions .
Biological Activity
3-(Dimethylamino)-1H-benzimidazole-2-thione, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a dimethylamino group and a thione functional group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole ring fused with a thione group, which plays a crucial role in its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thione group can participate in nucleophilic attacks, potentially inhibiting key enzymes involved in disease pathways.
- DNA Binding : Studies suggest that compounds with similar structures can bind to DNA, influencing gene expression and cellular proliferation .
- Receptor Modulation : The dimethylamino group may enhance binding affinity to specific receptors, modulating various biological responses.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.26 ± 0.33 | MTS Assay |
| HCC827 (Lung) | 6.48 ± 0.11 | MTS Assay |
| NCI-H358 (Lung) | 20.46 ± 8.63 | BrdU Proliferation Assay |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies comparing various benzimidazole derivatives, it was found to inhibit the growth of both bacterial and fungal strains. The following table summarizes the antimicrobial efficacy:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results indicate that this compound may be effective against common pathogens .
Case Studies
- Anticancer Studies : A study evaluated the effects of various benzimidazole derivatives on lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. Results indicated that compounds similar to this compound exhibited significant cytotoxicity in 2D cultures but varied in efficacy in 3D models, highlighting the importance of testing in relevant environments .
- Antimicrobial Efficacy : Another investigation focused on the synthesis and biological evaluation of benzimidazole derivatives, including the target compound. Results showed that these compounds had varying degrees of antibacterial and antifungal activities, suggesting potential applications in treating infections .
Q & A
Q. What strategies mitigate purification challenges for this compound?
- Methodological Answer : Recrystallization from DMF/water or ethyl acetate/hexane mixtures is effective. For persistent impurities, column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) is recommended. Monitoring by TLC ensures purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
